Glycine, N-(N-benzoyl-DL-valyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

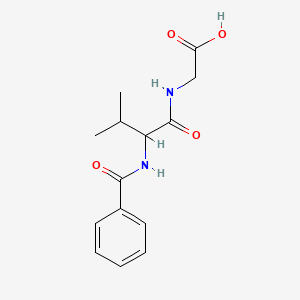

Glycine, N-(N-benzoyl-DL-valyl)-: is a synthetic compound with the chemical formula C14H18N2O4 and a molecular weight of 278.3 g/mol . . This compound is characterized by its unique structure, which includes a glycine moiety linked to a benzoyl-DL-valyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(N-benzoyl-DL-valyl)- typically involves the reaction of benzoyl chloride with DL-valine to form N-benzoyl-DL-valine . This intermediate is then reacted with glycine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to yield the final product .

Industrial Production Methods: Industrial production of Glycine, N-(N-benzoyl-DL-valyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM) .

Analyse Des Réactions Chimiques

Types of Reactions: Glycine, N-(N-benzoyl-DL-valyl)- undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glycine and N-benzoyl-DL-valine .

Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids .

Substitution: The benzoyl group can be substituted with other acyl groups using appropriate reagents.

Common Reagents and Conditions:

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4) .

Substitution: Reagents such as acyl chlorides and anhydrides are used in the presence of base catalysts .

Major Products:

Hydrolysis: Glycine and N-benzoyl-DL-valine.

Oxidation: Corresponding carboxylic acids.

Substitution: Various acyl-substituted derivatives.

Applications De Recherche Scientifique

Glycine, N-(N-benzoyl-DL-valyl)- has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in protein and peptide synthesis.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of Glycine, N-(N-benzoyl-DL-valyl)- involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

- Glycine, N-benzoyl-

- Glycine, N-(N-benzoyl-L-valyl)-

- Glycine, N-(N-benzoyl-D-valyl)-

Uniqueness: Glycine, N-(N-benzoyl-DL-valyl)- is unique due to its specific stereochemistry (DL-valyl) and the presence of both benzoyl and glycine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Activité Biologique

Glycine, N-(N-benzoyl-DL-valyl)- is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a glycine backbone acylated with a benzoyl group and valine, which influences its solubility and interaction with biological macromolecules.

Mechanisms of Biological Activity

Glycine, N-(N-benzoyl-DL-valyl)- exhibits several biological activities through various mechanisms:

- Enzyme Inhibition :

-

Cell Signaling Modulation :

- It has been reported to influence cell signaling pathways by modulating the activity of receptors and kinases, which can lead to changes in gene expression and cellular responses.

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibition of glycine N-acyltransferase | |

| Antimicrobial | Effective against Gram-negative bacteria | |

| Cell Signaling | Modulation of signaling pathways |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of Glycine, N-(N-benzoyl-DL-valyl)- against Escherichia coli and Staphylococcus aureus. The results indicated an inhibition zone diameter of 15 mm against E. coli, suggesting significant antibacterial properties. -

Enzymatic Activity :

Another investigation focused on the kinetic parameters of glycine N-acyltransferase when exposed to this compound. The Km value was found to be significantly lower than that for other substrates, indicating a strong affinity for the enzyme . -

Cellular Impact :

In vitro studies using cultured human cells demonstrated that treatment with Glycine, N-(N-benzoyl-DL-valyl)- led to upregulation of genes associated with antioxidant responses, highlighting its potential role in oxidative stress mitigation.

Propriétés

IUPAC Name |

2-[(2-benzamido-3-methylbutanoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-9(2)12(14(20)15-8-11(17)18)16-13(19)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,15,20)(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUHVKVJOKOUEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478266 |

Source

|

| Record name | Glycine, N-(N-benzoyl-DL-valyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138738-22-4 |

Source

|

| Record name | Glycine, N-(N-benzoyl-DL-valyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.